4-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid

Description

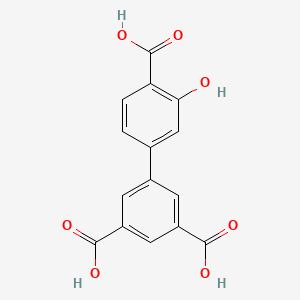

4-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid is a polyfunctional aromatic compound featuring a central benzoic acid core substituted with a hydroxyl group at the 2-position and a 3,5-dicarboxyphenyl moiety at the 4-position.

Properties

IUPAC Name |

5-(4-carboxy-3-hydroxyphenyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-12-6-7(1-2-11(12)15(21)22)8-3-9(13(17)18)5-10(4-8)14(19)20/h1-6,16H,(H,17,18)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGRAQWZDVUXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20691878 | |

| Record name | 3'-Hydroxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20691878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261916-75-9 | |

| Record name | 3'-Hydroxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20691878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable aromatic precursor, such as 3,5-dicarboxybenzene.

Functional Group Introduction:

Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: Carboxylic acid groups can be reduced to alcohols or aldehydes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in drug development and as a diagnostic tool.

Industry: It is utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and sensors.

Mechanism of Action

The mechanism of action of 4-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering biochemical pathways. For instance, its carboxylic acid groups may form hydrogen bonds with active sites, influencing enzyme function.

Comparison with Similar Compounds

4-(3,5-Dichloro-2-hydroxybenzylamino)-2-hydroxybenzoic Acid (ZL006 Derivative)

- Structure: Substituted with a 3,5-dichloro-2-hydroxybenzylamino group at the 4-position.

- Key Differences: Replaces dicarboxyphenyl with a dichlorinated benzylamino group. Exhibits pharmacological activity as a nNOS-PSD95 interrupter, suggesting neuroprotective applications . Lower molecular weight (326.13 g/mol vs. hypothetical ~318 g/mol for the target compound) due to chlorine substituents instead of carboxylic acids .

- Synthesis: Prepared via condensation of 3,5-dichlorosalicylaldehyde and 4-aminosalicylic acid, followed by sodium borohydride reduction .

4-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxybenzoic Acid

- Structure : Features a pyrrole ring substituent at the 4-position.

- Lower acidity (pKa ~3–4 for hydroxybenzoic acids) compared to the target compound’s multiple carboxylic acids (pKa ~1–2) .

- Research Findings : Demonstrated moderate binding affinity to EphA4 in isothermal titration calorimetry (ITC) studies, with ΔG ≈ −6.5 kcal/mol .

4-Hydroxybenzoic Acid

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Features a propenoic acid side chain with adjacent hydroxyl groups.

- Key Differences :

4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic Acid

- Structure : Contains a dichlorobenzamido group at the 4-position.

- Key Differences :

4-(3,5-Dicarboxyphenyl)-2-formylphenol

- Structure : Replaces the 2-hydroxybenzoic acid moiety with a formyl group.

- Key Differences: The formyl group enhances reactivity in coordination chemistry (e.g., Schiff base formation), whereas the target compound’s carboxylic acids favor ionic interactions .

Comparative Data Table

Biological Activity

4-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid, also known as a derivative of salicylic acid, has garnered attention in scientific research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features two carboxylic acid groups and a hydroxyl group, which contribute to its solubility and reactivity. Its molecular formula is , and it is often studied for its interactions with biological systems.

Biological Activity Overview

Research indicates that 4-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid exhibits several biological activities:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : It may inhibit inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The biological activity of 4-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory responses and microbial metabolism.

- Free Radical Scavenging : It acts as a free radical scavenger, reducing oxidative damage in cells.

- Gene Expression Modulation : It may influence the expression of genes related to inflammation and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial effects of 4-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid against several bacterial strains. The results indicated:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

| Salmonella typhi | 14 |

These findings suggest that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus .

Anti-inflammatory Effects

In another study focusing on the anti-inflammatory potential of the compound, it was found to significantly reduce levels of pro-inflammatory cytokines in vitro. The results showed a decrease in TNF-alpha and IL-6 levels by approximately 40% when treated with 50 µM of the compound .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid, it is beneficial to compare it with similar compounds:

| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 4-Hydroxybenzoic Acid | Moderate | Moderate | Low |

| Salicylic Acid | High | High | Moderate |

| 4-(3-Carboxyphenyl)-2-hydroxybenzoic acid | High | Low | High |

This table highlights that while similar compounds exist, 4-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid exhibits a balanced profile of activities that may make it suitable for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.